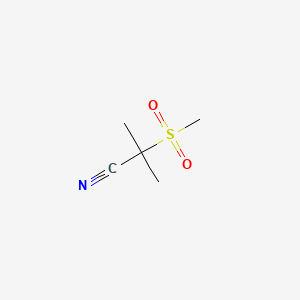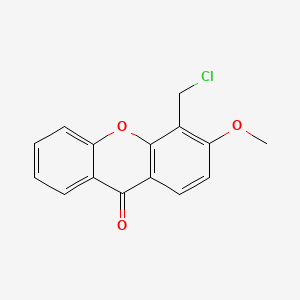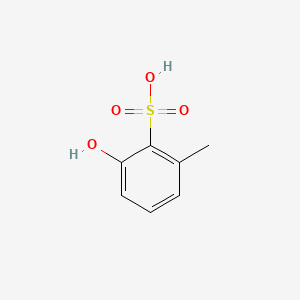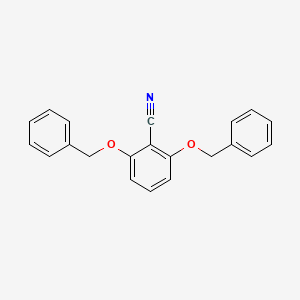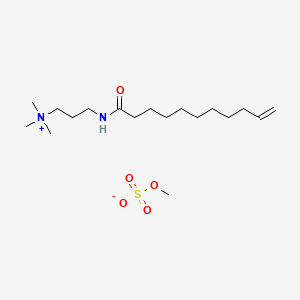
Bis(4-methoxyphenyl)phenylphosphine oxide
概要
説明
Bis(4-methoxyphenyl)phenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 4-methoxyphenyl groups and one phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with magnesium to form a Grignard reagent. This reagent is then reacted with phenylphosphonic dichloride to yield the desired phosphine oxide compound . The reaction is carried out in dry tetrahydrofuran at elevated temperatures, followed by cooling and extraction with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis(4-methoxyphenyl)phenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Bis(4-methoxyphenyl)phenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Materials Science: Incorporated into polyimide fibers to enhance atomic oxygen resistance for space applications.
Biology and Medicine:
Industry: Utilized in the synthesis of advanced polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Bis(4-methoxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can stabilize transition states and intermediates, facilitating various chemical transformations. In materials science, its incorporation into polymers enhances properties such as thermal stability and resistance to oxidative degradation .
類似化合物との比較
Similar Compounds
- Bis(4-methoxyphenyl)(methyl)phosphine oxide
- Bis(2-methoxyphenyl)phosphine
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(4-methoxyphenyl)phenylphosphine oxide is unique due to its specific combination of methoxy-substituted aromatic rings and a phosphine oxide group. This structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material applications compared to its analogs.
特性
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOOLBMFPUECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404605 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799-55-3 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
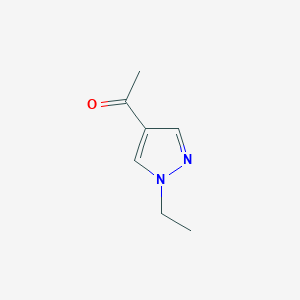
![N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1598895.png)
acetic acid](/img/structure/B1598896.png)
